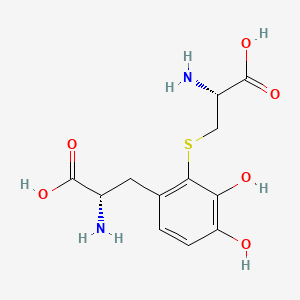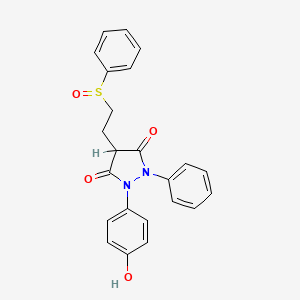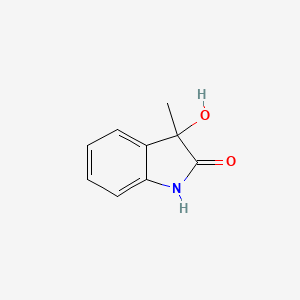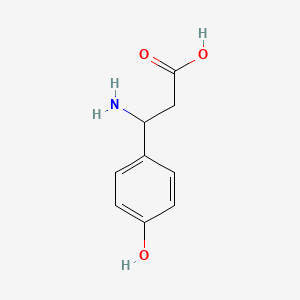
2,3-二氢-1,4-苯二氧杂环-6,7-二胺
描述
2,3-Dihydro-1,4-benzodioxine-6,7-diamine (DDBD) is a heterocyclic compound belonging to the family of 1,4-benzodioxines. It is a colorless, crystalline solid with a molecular formula of C8H10N2O2 and a molecular weight of 166.18 g/mol. DDBD has been extensively studied for its various biological activities, such as antimicrobial, antioxidant, and anti-inflammatory effects. Furthermore, DDBD has been used in the synthesis of various compounds, such as drugs and fragrances.
科学研究应用
抗菌和酶抑制应用
研究表明,2,3-二氢-1,4-苯二氧杂环-6,7-二胺的衍生物具有显着的抗菌潜力和酶抑制活性。例如,N-取代(2,3-二氢-1,4-苯二氧杂环-6-基)苯磺酰胺衍生物已证明具有作为抗菌剂和中等酶抑制剂的效力 (Abbasi 等人,2017)。另一项研究强调了含有 1,4-苯二氧杂环的某些合成磺酰胺的抗菌和脂氧合酶抑制特性,表明它们作为炎症疾病治疗剂的潜力 (Abbasi 等人,2017)。
抗糖尿病应用
合成了一系列新的 2-[2,3-二氢-1,4-苯二氧杂环-6-基(苯磺酰)氨基]-N-(未/取代-苯基)乙酰胺,并评估了它们的抗糖尿病潜力。这些化合物对糖尿病管理中的关键酶 α-葡萄糖苷酶显示出从弱到中等程度的抑制活性 (Abbasi 等人,2023)。
治疗性化合物合成
化合物 2,3-二氢-1,4-苯二氧杂环-6,7-二胺也是合成各种治疗性化合物的关键中间体。例如,一项研究描述了其在合成 3-羟基-2,3-二氢-1,4-苯二氧杂环-2-羧酰胺(潜在治疗性化合物的先驱)中的用途 (Bozzo 等人,2003)。
抗惊厥活性
还对基于 1-(2,3-二氢-1,4-苯二氧杂环-6-基)-环戊烷-1-羧酸的氨基酰胺和氨基酯的抗惊厥活性进行了研究。这些研究提供了对这些化合物在惊厥性疾病治疗中的潜在用途的见解 (Arustamyan 等人,2019)。
细菌生物膜抑制
此外,一些由 2,3-二氢-1,4-苯二氧杂环-6,7-二胺合成的 N-烷基/芳基烷基-N-(2,3-二氢-1,4-苯二氧杂环-6-基)-4-硝基苯磺酰胺已显示出抑制细菌生物膜的潜力,这可能对治疗对传统抗生素产生耐药性的细菌感染有影响 (Abbasi 等人,2020)。
安全和危害
作用机制
- The primary targets of 2,3-Dihydro-1,4-benzodioxine-6,7-diamine are not extensively documented in the literature. However, it is essential to recognize that this compound belongs to the benzodioxane family, which includes three isomers: 1,2-benzodioxan, 1,3-benzodioxan, and 1,4-benzodioxan . These isomers differ based on the position of the second oxygen atom in the dioxane ring.
- Due to limited information, we cannot provide a comprehensive summary of affected biochemical pathways. However, benzodioxane derivatives have been investigated for their potential anticancer activities .
- Anticancer Potential: Some substituted benzofurans (related structures) exhibit significant anticancer activities . Whether this compound shares similar effects requires further investigation.
Target of Action
Biochemical Pathways
Result of Action
生化分析
Biochemical Properties
2,3-Dihydro-1,4-benzodioxine-6,7-diamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain oxidoreductases and transferases, which are enzymes involved in oxidation-reduction reactions and the transfer of functional groups, respectively . The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the compound within the active site of the enzyme, thereby influencing the enzyme’s activity.
Cellular Effects
The effects of 2,3-Dihydro-1,4-benzodioxine-6,7-diamine on cells are diverse and depend on the cell type and context. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases and phosphatases, which are critical regulators of cell signaling pathways . Additionally, 2,3-Dihydro-1,4-benzodioxine-6,7-diamine can affect the expression of genes involved in metabolic processes, leading to alterations in cellular metabolism and energy production.
Molecular Mechanism
At the molecular level, 2,3-Dihydro-1,4-benzodioxine-6,7-diamine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in either inhibition or activation of the target molecule. For instance, the compound may inhibit an enzyme by occupying its active site, preventing substrate binding and subsequent catalysis . Alternatively, it may activate a receptor by mimicking the natural ligand, triggering downstream signaling events.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-Dihydro-1,4-benzodioxine-6,7-diamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,3-Dihydro-1,4-benzodioxine-6,7-diamine is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to the compound can lead to sustained changes in cellular processes, such as prolonged activation or inhibition of signaling pathways.
Dosage Effects in Animal Models
The effects of 2,3-Dihydro-1,4-benzodioxine-6,7-diamine vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing certain metabolic pathways or protecting against oxidative stress . At high doses, it can exhibit toxic or adverse effects, including cellular damage, disruption of normal physiological processes, and potential toxicity to vital organs. Identifying the threshold dose that balances efficacy and safety is crucial for its potential therapeutic applications.
Metabolic Pathways
2,3-Dihydro-1,4-benzodioxine-6,7-diamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. For example, it may be metabolized by cytochrome P450 enzymes, which are responsible for the oxidative metabolism of many xenobiotics . The compound’s metabolism can influence metabolic flux and the levels of specific metabolites, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2,3-Dihydro-1,4-benzodioxine-6,7-diamine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments . The distribution of 2,3-Dihydro-1,4-benzodioxine-6,7-diamine can affect its bioavailability and efficacy, as well as its potential accumulation in specific tissues.
Subcellular Localization
The subcellular localization of 2,3-Dihydro-1,4-benzodioxine-6,7-diamine is an important determinant of its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding its subcellular localization helps elucidate its precise role in cellular processes.
属性
IUPAC Name |
2,3-dihydro-1,4-benzodioxine-6,7-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4H,1-2,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRUWRJAJNEIKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601002318 | |
| Record name | 2,3-Dihydro-1,4-benzodioxine-6,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601002318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81927-47-1 | |
| Record name | 1,2-Diamino-4,5-ethylenedioxybenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081927471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydro-1,4-benzodioxine-6,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601002318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-(3,4-Dichlorophenyl)-N-methyl-N-[(2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;methanesulfonic acid](/img/structure/B1219102.png)

![[(1S,3aS,3bR,10aR,10bS,12aS)-10a,12a-dimethyl-7-oxo-2,3,3a,3b,4,5,8,9,10,10b,11,12-dodecahydro-1H-indeno[4,5-i][3]benzazepin-1-yl] 2-[4-[bis(2-chloroethyl)amino]phenoxy]acetate](/img/structure/B1219106.png)






